[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol
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Overview
Description
[(1S,2S,4R)-6-azatricyclo[43002,4]nonan-1-yl]methanol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the methanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the methanol group to a carbonyl group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields a carbonyl compound, while reduction can regenerate the alcohol.
Scientific Research Applications
[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological responses. The compound’s tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol can be compared with other similar compounds, such as:
[(1R,2S,4R,5S,7R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0^2,4]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate]: This compound shares a similar tricyclic core but differs in its functional groups and overall structure.
[(1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 2,2-Di(2-thienyl)glycolate]: Another related compound used as a precursor to Tiotropium Bromide.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol |
InChI |
InChI=1S/C9H15NO/c11-6-9-2-1-3-10(9)5-7-4-8(7)9/h7-8,11H,1-6H2/t7-,8-,9+/m0/s1 |
InChI Key |
IDXKJRQMYZLFAY-XHNCKOQMSA-N |
Isomeric SMILES |
C1C[C@]2([C@H]3C[C@H]3CN2C1)CO |
Canonical SMILES |
C1CC2(C3CC3CN2C1)CO |
Origin of Product |
United States |
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